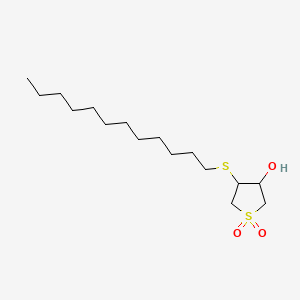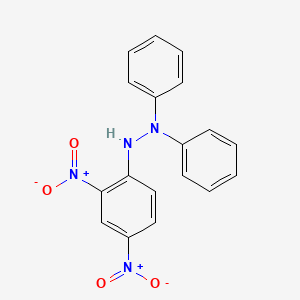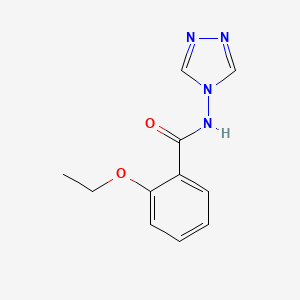![molecular formula C20H26N4O2 B14155871 N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide CAS No. 713126-52-4](/img/structure/B14155871.png)
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide involves several steps. The starting materials typically include quinoline derivatives and pyrazole compounds. The synthetic route often involves the cyclization of these starting materials under specific reaction conditions. For instance, the condensation of corresponding acids followed by hydrolysis and cyclization can yield pyrazoloquinolines, which are then subjected to substitution reactions to obtain the final compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and tetrahydrofuran as a solvent medium . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, particularly in inhibiting the growth of colon cancer cells The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development
Mécanisme D'action
The mechanism of action of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide can be compared with other quinolinyl-pyrazole compounds. Similar compounds include lH-pyrazolo[3,4-b]quinolin-3-amines, which have also been studied for their anticancer properties . The uniqueness of this compound lies in its specific substituents and functional groups, which can influence its pharmacological activity and potential applications. By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new therapeutic agents.
Propriétés
Numéro CAS |
713126-52-4 |
|---|---|
Formule moléculaire |
C20H26N4O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C20H26N4O2/c1-5-6-9-24-20-16(19(23-24)22-18(25)10-13(2)3)12-14-11-15(26-4)7-8-17(14)21-20/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,22,23,25) |
Clé InChI |
HGYCJJZBAHLZOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)CC(C)C |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





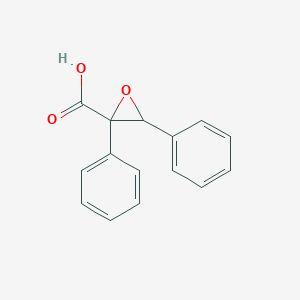
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)

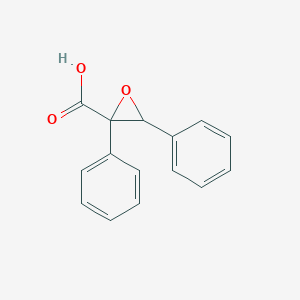
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
